Pentafluoro(prop-1-enyl)-lambda6-sulfane
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Overview
Description
Pentafluoro(prop-1-enyl)-lambda6-sulfane is a unique organosulfur compound characterized by the presence of a pentafluorosulfanyl group (SF5) attached to a prop-1-enyl moiety. This compound is part of a broader class of pentafluorosulfanyl-substituted aliphatic compounds, which are known for their stability and unique chemical properties. The SF5 group is particularly notable for its electron-withdrawing properties and steric bulk, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentafluoro(prop-1-enyl)-lambda6-sulfane typically involves the introduction of the SF5 group into an aliphatic chain. One common method is the reaction of pentafluorosulfanyl chloride (SF5Cl) with an appropriate alkenyl precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of SF5Cl, which is a highly reactive and potentially hazardous reagent. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Pentafluoro(prop-1-enyl)-lambda6-sulfane undergoes various chemical reactions, including:
Oxidation: The SF5 group can be oxidized under specific conditions, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions can convert the SF5 group to other sulfur-containing functionalities.
Substitution: The SF5 group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfonyl derivatives, while nucleophilic substitution can produce a variety of substituted alkenes .
Scientific Research Applications
Pentafluoro(prop-1-enyl)-lambda6-sulfane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s unique properties make it a useful probe in biological studies, especially in understanding enzyme-substrate interactions.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the treatment of diseases where sulfur-containing compounds have shown efficacy.
Mechanism of Action
The mechanism by which pentafluoro(prop-1-enyl)-lambda6-sulfane exerts its effects is primarily through its electron-withdrawing SF5 group. This group influences the reactivity of the compound, making it a versatile intermediate in various chemical reactions. The SF5 group can stabilize negative charges, making the compound a useful reagent in nucleophilic substitution reactions. Additionally, the steric bulk of the SF5 group can influence the compound’s interaction with biological targets, potentially leading to unique biological activities .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl(prop-1-enyl)-lambda6-sulfane: Similar in structure but with a CF3 group instead of SF5.
Pentafluoroethyl(prop-1-enyl)-lambda6-sulfane: Contains an ethyl group instead of a prop-1-enyl group.
Pentafluorophenyl(prop-1-enyl)-lambda6-sulfane: Features a phenyl group instead of a prop-1-enyl group.
Uniqueness
Pentafluoro(prop-1-enyl)-lambda6-sulfane is unique due to the presence of the SF5 group, which imparts distinct electronic and steric properties. This makes it more stable and reactive under certain conditions compared to its analogues.
Properties
Molecular Formula |
C3H5F5S |
---|---|
Molecular Weight |
168.13 g/mol |
IUPAC Name |
pentafluoro(prop-1-enyl)-λ6-sulfane |
InChI |
InChI=1S/C3H5F5S/c1-2-3-9(4,5,6,7)8/h2-3H,1H3 |
InChI Key |
RWBQOHFPIKCFHS-UHFFFAOYSA-N |
Canonical SMILES |
CC=CS(F)(F)(F)(F)F |
Origin of Product |
United States |
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